Sodium octanoate-D15

Description

Significance of Deuterium (B1214612) Labeling in Advancing Metabolic Research

Deuterium labeling is a pivotal technique in the field of metabolic research, offering profound insights into the complex workings of biological systems. acs.orgmusechem.com Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen that is approximately twice as heavy. clearsynth.com When hydrogen atoms in a molecule are replaced with deuterium atoms, the resulting compound is chemically almost identical to its non-labeled counterpart but possesses a greater mass. musechem.comclearsynth.com This difference in mass is the cornerstone of its utility as a tracer. mdpi.com

The increased mass allows deuterium-labeled compounds to be distinguished from their naturally occurring, non-labeled (protonated) forms using highly sensitive analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgmdpi.commaastrichtuniversity.nl By introducing a deuterium-labeled substrate, such as a fatty acid or glucose, into a biological system, researchers can track its journey through various metabolic pathways. clearsynth.commdpi.com This enables the elucidation of metabolic routes, the quantification of reaction rates (fluxomics), and the understanding of how different nutrients are utilized, stored, or converted. clearsynth.comresearchgate.net

Furthermore, the bond between carbon and deuterium is stronger than the bond between carbon and hydrogen, leading to a phenomenon known as the kinetic isotope effect. musechem.comresearchgate.net This effect can alter the rate of metabolic reactions, which provides another powerful tool for studying reaction mechanisms. researchgate.netsymeres.com The application of deuterium labeling has significantly advanced our understanding of the absorption, distribution, metabolism, and excretion (ADME) of various compounds, contributing to fields ranging from drug development to nutrition science. acs.orgmusechem.comclearsynth.com

Historical Context and Evolution of Deuterated Fatty Acid Tracers in Metabolic Studies

The use of isotopes as tracers to study metabolism began in the 1930s with the pioneering work of Rudolf Schoenheimer and David Rittenberg, who first utilized deuterium to investigate the intermediary metabolism of fats and other body constituents. physiology.org Their work overturned the prevailing view of a static body, revealing a dynamic state of continuous synthesis and degradation of molecules, including fatty acids.

The application of deuterated fatty acids expanded significantly in the 1970s, particularly in the study of biological membranes. researchgate.net Researchers used specifically deuterated lipids to probe the structure, mobility, and interactions of hydrocarbon chains within cell membranes, providing foundational knowledge of membrane biology. researchgate.net

The evolution of this field has been closely linked to advancements in analytical technology. The development and refinement of mass spectrometry, especially gas chromatography-mass spectrometry (GC-MS), and NMR spectroscopy have dramatically increased the sensitivity and precision with which deuterated molecules can be detected and quantified. acs.orgnih.gov This has allowed for more complex experimental designs and a deeper understanding of fatty acid metabolism. cambridge.org

In recent years, the use of deuterated fatty acid tracers has entered a new era with the advent of advanced imaging techniques. Specifically, deuterated fatty acids like [D15]octanoate are now being employed as metabolic contrast agents in deuterium magnetic resonance imaging (DMRI). biorxiv.orgresearchgate.net This cutting-edge application allows for the non-invasive, real-time visualization and quantification of fatty acid oxidation in specific organs, such as the liver. biorxiv.org This evolution from whole-body analysis to organ-specific imaging represents a significant leap forward, providing unprecedented spatial and dynamic information about fatty acid metabolism in health and disease. biorxiv.orgresearchgate.net

Detailed Research Findings

Research utilizing deuterated fatty acids has provided specific insights into metabolic processes. For example, one study investigated the synthesis of polyhydroxyoctanoate (PHO), a biopolymer, by the bacterium Pseudomonas oleovorans using both standard and perdeuterated octanoic acid. The findings highlighted how isotopic labeling can influence metabolic output.

| Parameter | Protonated Octanoic Acid | Deuterated Octanoic Acid |

|---|---|---|

| Rate of Polymer Accumulation (mg/L/h) | 207 | 107 |

| Melting Point (°C) | 60 | 55 |

| Glass Transition Temperature (°C) | -39 | -36 |

More recently, [D15]octanoate has been used as a tracer to probe hepatic fatty acid oxidation in animal models of nonalcoholic fatty liver disease (NAFLD). A study using perfused livers from mice fed either a low-fat diet (LFD) or a high-fat diet (HFD) demonstrated a clear difference in metabolic efficiency. The production of deuterated water (HDO) is a direct result of the β-oxidation of the deuterated fatty acid. biorxiv.org

| Measurement | Low-Fat Diet (LFD) Mice | High-Fat Diet (HFD) Mice |

|---|---|---|

| [D15]Octanoate Consumption (μmol/min/g liver protein) | 7.04 ± 1.80 | 3.84 ± 0.60 |

| HDO Production / [D15]Octanoate Signal Ratio | Higher ratio, indicating greater oxidation efficiency | Lower ratio, indicating reduced oxidation efficiency |

These results from the perfused liver experiments indicated that while the total consumption of the fatty acid was similar between the two groups, the livers from HFD mice had a significantly reduced efficiency in performing β-oxidation when normalized to liver protein content. biorxiv.org This research demonstrates the power of using a tracer like Sodium octanoate-D15 to uncover specific metabolic dysfunctions associated with disease states. biorxiv.orgresearchgate.net

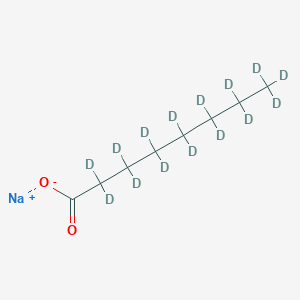

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKRNSHANADUFY-QBMKXHHWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Frameworks Utilizing Sodium Octanoate D15 in Biological Systems

In Vivo Tracer Infusion Methodologies for Systemic Metabolic Analysis

In vivo studies using Sodium octanoate-D15 provide a holistic view of its metabolic fate, accounting for the interplay between various organs and systems. The administration route is a critical determinant of the specific metabolic processes being investigated.

Intraperitoneal Administration Protocols for Systemic Distribution

Intraperitoneal (IP) injection is a common method for introducing substances into the systemic circulation in animal models. While less direct than intravenous administration, it allows for the gradual absorption of the tracer into the portal circulation and subsequently the liver, mimicking the absorption of some nutrients. In the context of metabolic tracing, IP administration of stable isotopes is a recognized technique. nih.gov

Studies investigating sepsis-induced myocardial dysfunction have utilized intraperitoneal injections of the non-deuterated form, sodium octanoate (B1194180), in murine models to assess its therapeutic effects. nih.gov While these studies focus on the pharmacological effects rather than the metabolic tracing of the molecule itself, the methodology establishes a precedent for the systemic delivery of octanoate via this route. For metabolic tracing studies, a bolus IP injection of this compound would be followed by the collection of blood and tissue samples over time to analyze the appearance and distribution of the deuterated label in various metabolites.

Intravenous Administration Approaches for Direct Circulatory Tracing

Intravenous (IV) administration of this compound allows for its direct introduction into the circulatory system, enabling precise tracking of its uptake and metabolism by various tissues, particularly the liver. This method is frequently coupled with advanced imaging and analytical techniques to provide real-time, quantitative data on fatty acid oxidation.

A key application of IV-administered this compound is in the study of hepatic fatty acid metabolism using deuterium (B1214612) magnetic resonance (DMR) and magnetic resonance imaging (DMI). biorxiv.orgresearchgate.net In these studies, a solution of this compound is infused, often via the tail vein in mouse models. biorxiv.org The subsequent metabolic breakdown of the tracer is monitored by detecting the production of deuterated water (HDO), a direct byproduct of β-oxidation. biorxiv.orgresearchgate.net

Research Findings from Intravenous Administration:

Studies have successfully used this methodology to compare hepatic β-oxidation in healthy versus diseased states, such as nonalcoholic fatty liver disease (NAFLD). biorxiv.org For instance, in a mouse model of high-fat diet (HFD)-induced NAFLD, deuterium metabolic imaging after a tail vein injection of [D15]octanoate revealed a high degree of signal localization to the liver. biorxiv.org The time-dependent increase in the HDO signal provides a quantitative measure of the rate of fatty acid oxidation. biorxiv.org

Below is a data table summarizing representative findings from a study comparing hepatic metabolism in mice fed a low-fat diet (LFD) versus a high-fat diet (HFD) using intravenously administered [D15]octanoate.

Hepatic [D15]octanoate Metabolism in LFD vs. HFD Mice

| Parameter | LFD Mouse Livers | HFD Mouse Livers | Method of Measurement |

|---|---|---|---|

| [D15]octanoate Consumption (µmols/min/g liver protein) | 7.04 ± 1.80 | 3.84 ± 0.60 | Gas Chromatography-Mass Spectrometry (GC-MS) of perfusate |

| HDO Signal to [D15]octanoate Signal Ratio | Higher | Lower | Deuterium Magnetic Resonance (DMR) |

Data derived from a study on a mouse model of NAFLD. biorxiv.org

Oral Gavage Applications for Gastrointestinal Absorption Studies

Oral gavage is a method used to administer precise amounts of a substance directly into the stomach of an animal model. This technique is particularly valuable for studying the gastrointestinal absorption and subsequent metabolism of a compound. While studies specifically detailing the oral gavage of this compound are limited, research using other isotopically labeled fatty acids provides a clear methodological framework.

For example, studies have used oral gavage to administer deuterium-labeled linoleic and α-linolenic acids to rats to investigate their conversion to long-chain polyunsaturated fatty acids. nih.gov Similarly, oral gavage of other fatty acids has been employed in mice to study their absorption kinetics by measuring their appearance in the bloodstream over time. nih.gov Research on the non-deuterated form, sodium octanoate, has demonstrated its absorption in the rat colon. nih.govnih.gov A study using ¹⁴C-labeled octanoate showed that a substantial portion is absorbed unmetabolized, with increasing luminal concentrations leading to linear increases in absorption. nih.govnih.gov

A typical oral gavage study with this compound would involve administering a defined dose to fasted animals. Blood samples would then be collected at various time points to measure the plasma concentration of deuterated octanoate and its metabolites, providing insights into its bioavailability and the rate of its metabolic processing.

Ex Vivo and In Vitro Experimental Models for Compartmentalized Metabolic Investigations

Ex vivo and in vitro models offer a more controlled environment to dissect specific metabolic pathways without the confounding variables of systemic circulation and inter-organ metabolism.

Isolated Perfused Organ Systems: Focus on Hepatic Perfusion Models

The isolated perfused liver model is a powerful ex vivo technique that maintains the architecture and, to a large extent, the physiological function of the liver outside the body. This system allows for the direct investigation of hepatic metabolism in a controlled setting. The liver is surgically removed and connected to a perfusion system that delivers an oxygenated, nutrient-rich buffer, often containing the metabolic tracer of interest, through the portal vein. pnas.org

This compound is an ideal substrate for these models to specifically study hepatic fatty acid β-oxidation. biorxiv.org The perfusate is supplemented with this compound, and the effluent is collected to measure the consumption of the tracer and the production of metabolites, such as deuterated water (HDO) and ketone bodies. biorxiv.org

Research Findings from Isolated Perfused Liver Systems:

This methodology has been instrumental in elucidating the differences in hepatic lipid metabolism between healthy and NAFLD models. biorxiv.org In perfused livers from mice with HFD-induced NAFLD, the accumulation of [D15]octanoate was greater, yet the production of HDO per gram of liver protein was lower compared to livers from mice on a low-fat diet. biorxiv.org This suggests an impaired efficiency of β-oxidation in the fatty liver.

The table below presents findings from an ex vivo perfused liver study, highlighting the quantitative data that can be obtained.

Metabolic Parameters in Isolated Perfused Livers

| Parameter | LFD Mouse Livers | HFD Mouse Livers | Significance |

|---|---|---|---|

| [D15]octanoate Accumulation | Lower | Higher | - |

| HDO Production (normalized to liver protein) | Higher | Lower | - |

| [D15]octanoate Consumption (µmols/min/g liver protein) | 7.04 ± 1.80 | 3.84 ± 0.60 | p < 0.05 |

Data represents findings from a study comparing perfused livers from mice on low-fat vs. high-fat diets. biorxiv.org

These ex vivo results corroborate in vivo findings and provide a more direct measure of hepatic metabolic function, bypassing the complexities of whole-body metabolism. biorxiv.org

Primary Cell Culture Systems for De Novo Metabolic Pathway Elucidation

Primary cell cultures, particularly of hepatocytes, provide a reductionist model to investigate cellular metabolic pathways in a highly controlled environment. These cells are isolated directly from tissues and maintain many of their differentiated functions in culture, making them more physiologically relevant than immortalized cell lines. plos.org

While specific studies detailing the use of this compound in primary cell cultures for metabolic pathway elucidation are not extensively documented in the reviewed literature, the methodological framework is well-established. Researchers have used other isotopically labeled compounds, such as deuterated arachidonic acid, in cell culture to trace their metabolic fate. biorxiv.org Furthermore, the metabolic effects of non-deuterated sodium octanoate have been studied in various cell types, including primary hepatocytes and adipocytes, demonstrating its active metabolism and influence on other pathways. nih.govnih.gov

In a typical experiment using this compound, primary hepatocytes would be incubated with the deuterated fatty acid. After a set period, the cells and culture medium would be harvested. Metabolites would then be extracted and analyzed using mass spectrometry to identify and quantify the deuterated products, thereby elucidating the metabolic pathways involved in octanoate catabolism and its interactions with other metabolic networks within the cell. This approach allows for detailed investigation into the regulation of fatty acid oxidation at the cellular level.

Tissue Explant Models for Localized Metabolic Assessment

Tissue explant models, which involve the use of isolated tissue maintained in a controlled ex vivo environment, serve as a critical tool for studying metabolism in a specific organ or region without the confounding variables of systemic circulation and inter-organ crosstalk. frontiersin.org These models, such as perfused liver or heart preparations, allow for the direct administration of metabolic substrates and tracers to the tissue of interest. nih.gov

In this context, this compound is an invaluable probe for assessing the localized metabolism of medium-chain fatty acids. When introduced into the perfusion medium of a liver explant, for instance, the uptake and subsequent metabolic fate of the deuterated octanoate can be meticulously tracked. Researchers can analyze tissue extracts and the effluent perfusate to identify and quantify the deuterium-labeled metabolites produced exclusively by the liver tissue. This approach enables the precise measurement of pathways such as beta-oxidation, ketogenesis, and the potential incorporation of octanoate-derived carbons into the tricarboxylic acid (TCA) cycle within that specific tissue. The use of such models provides a clear window into organ-specific metabolic functions and dysfunctions. nih.govcloudfront.net

Quantitative Assessment of Metabolic Fluxes and Pathway Activities

While traditional metabolomics can identify static changes in metabolite concentrations, stable isotope tracing allows for a dynamic and quantitative measurement of the rates of metabolic reactions, known as metabolic fluxes. nih.gov This approach, often termed Metabolic Flux Analysis (MFA), is essential for understanding how biological systems rewire their metabolic networks in response to various stimuli or in disease states. medchemexpress.com this compound serves as a tracer in these experiments to quantify the flux through fatty acid metabolic pathways.

Principles of Deuterium Incorporation into Downstream Metabolic Intermediates

The core principle of using this compound as a tracer lies in tracking the journey of its 15 deuterium atoms as the fatty acid is metabolized. Following cellular uptake, octanoate is activated to octanoyl-CoA and undergoes beta-oxidation, systematically cleaving two-carbon units to produce acetyl-CoA. Each turn of the beta-oxidation spiral releases an acetyl-CoA molecule, along with reduced cofactors NADH and FADH2.

The deuterium atoms from the original octanoate molecule are distributed among these products. The resulting deuterated acetyl-CoA can then enter various downstream pathways:

Tricarboxylic Acid (TCA) Cycle: Acetyl-CoA can condense with oxaloacetate to form citrate (B86180), introducing the deuterium label into TCA cycle intermediates.

Ketogenesis: In tissues like the liver, acetyl-CoA is a primary substrate for the synthesis of ketone bodies (acetoacetate and beta-hydroxybutyrate), which will carry the deuterium label.

Fatty Acid Synthesis: While less common for a medium-chain fatty acid to be immediately used for elongation, the acetyl-CoA it produces can contribute to the de novo synthesis of other fatty acids. nih.gov

By using mass spectrometry to detect the mass shift in these downstream metabolites due to the presence of deuterium, researchers can trace the fate of the octanoate carbon skeleton and quantify its contribution to these interconnected pathways. nih.gov

Below is an illustrative table of potential deuterium labeling in metabolites downstream of this compound metabolism.

| Metabolite | Metabolic Pathway | Potential for Deuterium Labeling | Notes |

|---|---|---|---|

| Acetyl-CoA | Beta-oxidation | High | Primary product of octanoate breakdown; carries deuterium atoms from the original fatty acid chain. |

| Acetoacetate | Ketogenesis | High | Synthesized from deuterated acetyl-CoA in ketogenic tissues like the liver. |

| Beta-hydroxybutyrate | Ketogenesis | High | Formed from the reduction of deuterated acetoacetate. |

| Citrate | TCA Cycle | Moderate | Formed from the condensation of deuterated acetyl-CoA with oxaloacetate. |

| Glutamate (B1630785) | TCA Cycle Anaplerosis | Moderate | Can become labeled through the conversion of the TCA cycle intermediate α-ketoglutarate. |

Mathematical Models for Flux Analysis and Metabolic Network Reconstruction

The raw data on isotope labeling patterns, while informative, are not sufficient to determine metabolic fluxes directly. nih.gov This is because cellular metabolism is a complex network of interconnected and often bidirectional reactions. Therefore, computational and mathematical models are required to translate the measured deuterium incorporation patterns into quantitative flux values. nih.gov

Isotope-assisted Metabolic Flux Analysis (iMFA) is a powerful computational approach that uses the isotope labeling data, a stoichiometric model of the metabolic network, and measured substrate uptake/product secretion rates to calculate the rates of intracellular reactions. nih.gov For a this compound tracer experiment, the model would consist of a set of mass balance equations for each metabolite in the network. The model is then solved iteratively to find the set of flux values that best explains the experimentally measured deuterium labeling patterns in metabolites like those listed in the table above. nih.gov

Several software packages are available to perform these complex calculations, including:

INCA (Isotopomer Network Compartmental Analysis)

13CFLUX2

Metran mdpi.com

These tools allow researchers to build comprehensive metabolic network models and fit them to experimental data, providing quantitative flux maps that reveal the activity of various pathways. nih.govmdpi.com

Consideration of Isotope Exchange and Kinetic Isotope Effects in Tracer Data Interpretation

When using deuterium tracers like this compound, two key phenomena must be considered for accurate data interpretation: isotope exchange reactions and kinetic isotope effects (KIE).

Isotope Exchange: Deuterium atoms are not always stably bound and can sometimes exchange with hydrogen atoms from other molecules, particularly water. A critical example is the enzyme-catalyzed hydrogen-deuterium (H-D) exchange between water and the redox cofactor NADPH. nih.gov If deuterated octanoate metabolism produces deuterated NADPH, these deuterium atoms can rapidly exchange with protons from cellular water, potentially diluting the isotopic signal and leading to an underestimation of fluxes through NADPH-dependent pathways. nih.gov Mathematical models for flux analysis must account for these exchange reactions to ensure the accuracy of the calculated fluxes.

Kinetic Isotope Effect (KIE): The KIE arises because the bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the bond between carbon and hydrogen (C-H). portico.org Consequently, chemical reactions that involve the breaking of a C-D bond proceed more slowly than those breaking a C-H bond. researchgate.netresearchgate.net This effect is particularly significant for deuterium, which has double the mass of hydrogen. portico.org

Investigation of Fatty Acid Oxidation and Ketogenesis Dynamics with Sodium Octanoate D15

Comprehensive Analysis of Hepatic Beta-Oxidation Pathways

The liver plays a central role in fatty acid metabolism, a process that is critical for maintaining energy homeostasis. The use of isotopically labeled compounds, such as Sodium Octanoate-D15, has provided invaluable insights into the intricate pathways of hepatic fatty acid oxidation.

Elucidation of Medium-Chain Fatty Acid Catabolism within Mitochondrial Compartments

Sodium octanoate (B1194180), a medium-chain fatty acid (MCFA), is readily taken up by the liver. Unlike long-chain fatty acids, octanoate can diffuse directly into the mitochondrial matrix without the need for the carnitine palmitoyltransferase (CPT) system. frontiersin.orgnih.gov This characteristic makes it an excellent substrate for studying mitochondrial β-oxidation directly. Once inside the mitochondria, octanoate is activated to its coenzyme A (CoA) derivative, octanoyl-CoA. nih.gov This activation is facilitated by mitochondrial medium-chain acyl-CoA synthetases (ACSMs), which are highly expressed in the liver but nearly absent in heart and skeletal muscle. nih.gov The subsequent catabolism of octanoyl-CoA proceeds through the β-oxidation spiral, a series of four enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA with each cycle. mdpi.com

Quantification of Deuterated Water (HDO) Production as a Direct Metric of β-Oxidation Flux

A key advantage of using this compound is the ability to directly measure the rate of β-oxidation through the production of deuterated water (HDO), also known as heavy water. biorxiv.orgnih.govresearchgate.net During each cycle of β-oxidation, deuterium (B1214612) atoms from the labeled octanoate are transferred to produce HDO. biorxiv.org This HDO can be detected and quantified using techniques like deuterium magnetic resonance (DMR) spectroscopy or imaging. biorxiv.orgnih.govresearchgate.net This method provides a specific and localized measure of hepatic β-oxidation flux, overcoming the limitations of indirect measurements that rely on downstream products like ketones. biorxiv.orgresearchgate.net The production of HDO from deuterated fatty acids serves as a direct and more accurate proxy for β-oxidation compared to simply measuring substrate consumption from the perfusate in ex vivo liver models. biorxiv.orgresearchgate.net

Metabolic Fate Mapping of Acetyl-CoA Derived from this compound

The acetyl-CoA generated from the β-oxidation of this compound has several potential metabolic fates within the hepatocyte. wikipedia.org A primary fate is entry into the tricarboxylic acid (TCA) cycle, where it is oxidized to produce ATP, the cell's main energy currency. wikipedia.org However, under conditions of high fatty acid oxidation, the capacity of the TCA cycle can be exceeded. mdpi.com In such scenarios, the excess acetyl-CoA is shunted towards ketogenesis, the production of ketone bodies. mdpi.com Studies have shown that while the TCA cycle represents a minor fate for octanoate-derived acetyl-CoA, ketogenesis is the major consumer. nih.gov Additionally, acetyl-CoA can be used for the synthesis of other molecules. For instance, it can be exported from the mitochondria to the cytoplasm and contribute to the synthesis of fatty acids and cholesterol. wikipedia.org Isotope-tracking studies have confirmed the recycling of mitochondrial β-oxidation–derived acetyl-CoA into cytoplasmic lipogenesis. nih.gov

Impact of Nutritional and Dietary Interventions on Hepatic Oxidative Metabolism

Hepatic oxidative metabolism is highly responsive to nutritional and dietary changes. Fasting, for example, induces a significant increase in fatty acid oxidation and ketogenesis. wur.nl A high-fat diet (HFD) can also lead to increased hepatic oxidative fluxes. nih.gov Studies in animal models have shown that livers from mice on a high-fat diet exhibit increased octanoate uptake and ketogenesis compared to those on a standard chow diet. nih.gov However, the fractional component of octanoate directed towards ketogenesis is only modestly increased in HFD-fed mice, suggesting that while absolute ketogenesis is higher, it may be insufficient to handle the increased lipid load. nih.gov Conversely, certain nutritional interventions, such as supplementation with octanoate itself, have been shown to alleviate hepatic lipid accumulation caused by high-fat diets in some animal models. frontiersin.org

Detailed Examination of Ketone Body Production and Utilization

Ketone bodies are produced in the liver, primarily from the acetyl-CoA derived from fatty acid oxidation, and serve as a crucial energy source for extrahepatic tissues, especially during periods of fasting or carbohydrate restriction.

Assessment of Hepatic Ketogenesis Rates from Deuterated Octanoate Substrate

The use of deuterated octanoate allows for the direct assessment of hepatic ketogenesis rates. biorxiv.orgrsc.org As octanoate is a potent ketogenic substrate, its administration leads to a marked increase in the production of ketone bodies. nih.govwur.nl The deuterium label from this compound is incorporated into the resulting ketone bodies, such as β-hydroxybutyrate (βOHB) and acetoacetate, allowing for their specific measurement and the calculation of ketogenesis flux. nih.gov Studies have demonstrated that in perfused mouse livers, the rate of ketogenesis is significantly higher after the infusion of octanoate compared to long-chain fatty acids like oleate. wur.nl Furthermore, research has shown that in mice fed a high-fat diet, both the uptake of octanoate and the subsequent production of βOHB are significantly increased compared to control animals on a chow diet. nih.gov This highlights the utility of labeled octanoate in quantifying the ketogenic capacity of the liver under different metabolic states.

Interplay between Hepatic Fatty Acid Oxidation and Ketone Body Homeostasis

The liver plays a central role in regulating fatty acid metabolism, partitioning available fatty acids between pathways of oxidation for energy and esterification for storage or transport. cambridge.org this compound, a deuterated medium-chain fatty acid, serves as a powerful tracer to investigate these dynamics. Unlike long-chain fatty acids, octanoate can diffuse into the mitochondrial matrix without the need for the carnitine palmitoyltransferase (CPT1) transport system, making it a readily available substrate for β-oxidation. mdpi.com

The process of β-oxidation breaks down the fatty acid into multiple molecules of acetyl-CoA. mdpi.com In the liver, this acetyl-CoA has two primary fates: it can enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO2, or it can be shunted towards ketogenesis, the synthesis of ketone bodies (acetoacetate and D-β-hydroxybutyrate). mdpi.com The balance between these two pathways is crucial for metabolic homeostasis. During conditions of high fatty acid influx to the liver, such as fasting or a high-fat diet, the rate of acetyl-CoA production from β-oxidation can exceed the oxidative capacity of the TCA cycle. mdpi.comwur.nl This surplus of acetyl-CoA is directed into ketogenesis, which serves as a "spillover" pathway to regenerate the essential cofactor Coenzyme A, allowing β-oxidation to continue. elifesciences.orgnih.gov

Research using octanoate as a substrate in perfused liver models demonstrates this partitioning. For instance, in studies comparing livers from mice on a high-fat diet (HFD) versus a standard chow diet, octanoate consumption and subsequent ketone body production were significantly elevated in the HFD group, reflecting the liver's adaptation to increased fat availability. nih.govjci.org

| Metabolic Parameter | Chow Diet (Control) | High-Fat Diet (HFD) | P-value |

|---|---|---|---|

| Octanoate Consumption (μmol/min/g tissue) | 0.56 ± 0.15 | 1.21 ± 0.16 | P = 0.005 |

| β-Hydroxybutyrate (βOHB) Production (μmol/min/g tissue) | 0.58 ± 0.08 | 1.52 ± 0.19 | P = 0.001 |

| TCA Cycle Flux (μmol/min/g tissue) | 0.12 ± 0.02 | 0.15 ± 0.03 | Not Significant |

These studies highlight that ketogenesis is the primary fate for acetyl-CoA derived from octanoate oxidation, particularly in a fat-adapted state. By using the deuterated tracer this compound, researchers can precisely track the atoms from this specific fatty acid into the ketone body pool. biorxiv.org

Contributions of this compound to Systemic Ketone Pool Dynamics

This compound is instrumental in quantifying the direct contribution of hepatic medium-chain fatty acid oxidation to the total circulating pool of ketone bodies. When this compound undergoes β-oxidation in the liver, it produces deuterated acetyl-CoA. mdpi.com The subsequent condensation of these labeled acetyl-CoA units by the enzymes HMG-CoA synthase and HMG-CoA lyase results in the formation of ketone bodies that are enriched with deuterium. mdpi.comnih.gov

By measuring the isotopic enrichment of deuterium in plasma ketone bodies such as D-β-hydroxybutyrate and acetoacetate, it is possible to determine the rate of de novo synthesis of ketones specifically from the administered octanoate tracer. This technique allows for a precise quantification of hepatic ketogenic flux from a defined precursor. biorxiv.org

Studies utilizing [D15]octanoate in perfused liver models of metabolic dysfunction-associated steatotic liver disease (MASLD) have confirmed the utility of this approach. Analysis of the perfusate for [D15]octanoate consumption and the production of deuterated ketone bodies provides a direct measure of β-oxidation and ketogenesis. biorxiv.org This methodology is highly accurate for monitoring fatty acid β-oxidation from [D15]octanoate. biorxiv.org Such experiments reveal how ketogenic capacity is altered in disease states and how specific fatty acids contribute to systemic ketone body homeostasis, offering insights into the metabolic reprogramming that occurs in conditions like NAFLD. biorxiv.orgresearchgate.net

Elucidation of De Novo Lipogenesis (DNL) Pathways

While octanoate is predominantly catabolized for energy, the acetyl-CoA generated from its oxidation can also serve as a building block for the anabolic pathway of de novo lipogenesis (DNL), the synthesis of new fatty acids. researchgate.net

Quantification of Deuterium Incorporation into Newly Synthesized Lipids

The use of this compound enables the direct measurement of the contribution of a medium-chain fatty acid to the synthesis of new, typically long-chain, fatty acids. The deuterated acetyl-CoA produced from the β-oxidation of this compound can be transported from the mitochondria to the cytosol (often as citrate) and become a substrate for DNL. researchgate.net In the cytosol, acetyl-CoA is carboxylated to form malonyl-CoA. The enzyme fatty acid synthase then sequentially adds two-carbon units from acetyl-CoA to a growing acyl chain, starting with malonyl-CoA, to synthesize fatty acids like palmitate (a 16-carbon saturated fatty acid). researchgate.netescholarship.org

When this compound is the tracer, the resulting newly synthesized palmitate will contain deuterium atoms. The level of deuterium incorporation can be precisely measured using mass spectrometry. caltech.edunih.gov This isotopic enrichment provides a quantitative measure of the flux from octanoate into the DNL pathway, revealing the extent to which medium-chain fatty acids are converted into stored or structural lipids.

| Experimental Condition | Tracer Administered | Deuterium Enrichment in Palmitate (Atom % Excess) |

|---|---|---|

| Control (Normal Lipogenesis) | This compound | 1.5% |

| Stimulated Lipogenesis (e.g., high carbohydrate) | This compound | 4.2% |

| Inhibited Lipogenesis (e.g., fasting state) | This compound | 0.3% |

Assessment of Lipogenic Fluxes in Response to Physiological Stimuli

This compound is a valuable tool for assessing how DNL pathways respond to various physiological and nutritional signals. The partitioning of acetyl-CoA between catabolic (TCA cycle, ketogenesis) and anabolic (DNL) pathways is tightly regulated. cambridge.org For instance, under conditions of high insulin (B600854) and glucose availability, DNL is typically upregulated. caymanchem.com Conversely, during fasting, DNL is suppressed.

Tracing of Tricarboxylic Acid (TCA) Cycle Activity

The TCA cycle is the final common pathway for the oxidation of carbohydrates, fats, and proteins. It represents a critical hub for cellular energy production.

Measurement of Deuterium Labeling in TCA Cycle Intermediates

The deuterated acetyl-CoA generated from the β-oxidation of this compound provides a direct entry point for isotopic labels into the TCA cycle. The cycle is initiated when this labeled acetyl-CoA condenses with oxaloacetate to form citrate (B86180), which will now carry the deuterium label. nih.gov As this labeled citrate is metabolized through the series of enzymatic reactions in the cycle, the deuterium is transferred to subsequent intermediates, including α-ketoglutarate, succinate, fumarate, and malate. frontiersin.orgembopress.org

By using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can measure the abundance and positional distribution of deuterium within these TCA cycle intermediates. nih.govmit.edu For example, the labeling in glutamate (B1630785) can be measured, as it exists in a large, slowly turning-over pool that is in direct equilibrium with the TCA cycle intermediate α-ketoglutarate. frontiersin.org The rate of appearance of the label in these compounds and their specific isotopic patterns (isotopologues) provide a highly detailed and quantitative measure of the TCA cycle flux rate. nih.govembopress.org This allows for an in-depth assessment of mitochondrial oxidative metabolism and how it is affected by various physiological states or disease. nih.govjci.org

| TCA Intermediate | Time Point 1 (e.g., 30 min) | Time Point 2 (e.g., 60 min) |

|---|---|---|

| Citrate (m+2) | 2.1% | 3.5% |

| Glutamate (m+2) | 1.8% | 3.0% |

| Malate (m+2) | 1.9% | 3.2% |

Analysis of Anaplerotic and Cataplerotic Fluxes in Relation to Octanoate Metabolism

The tricarboxylic acid (TCA) cycle is a central hub of cellular metabolism, and its intermediate concentrations are maintained by a delicate balance between anaplerotic (refilling) and cataplerotic (draining) reactions. physiology.org The metabolism of octanoate is intricately linked to these fluxes, particularly in the liver.

The β-oxidation of octanoate generates multiple molecules of acetyl-CoA, which can then enter the TCA cycle for complete oxidation or be diverted towards ketogenesis. nih.gov This influx of acetyl-CoA can significantly impact the dynamics of the TCA cycle. Studies using octanoate have revealed that in states of ketogenic insufficiency, there is a notable increase in TCA cycle flux. nih.gov This metabolic reprogramming highlights the liver's attempt to compensate for the reduced capacity to produce ketone bodies.

Research investigating hepatic metabolism has demonstrated that while octanoate administration boosts TCA cycle activity, this increase is not always matched by a proportional rise in anaplerotic and cataplerotic fluxes, such as those connected to gluconeogenesis via phosphoenolpyruvate (B93156) (PEP). nih.gov For instance, in a state of impaired ketogenesis, the anaplerotic flux, when normalized to the elevated TCA cycle flux, may actually decrease. nih.gov

The table below summarizes findings from a study on perfused mouse livers, illustrating the impact of ketogenic status on metabolic fluxes in the presence of octanoate.

| Metabolic Flux | Condition | Flux Rate (relative to control) |

| TCA Cycle Flux | Ketogenic Insufficiency | ↑ (Increased) |

| Anaplerotic Flux | Ketogenic Insufficiency | ↓ (Decreased relative to TCA flux) |

| PEP Flux (Cataplerotic) | Ketogenic Insufficiency | ↔ (No significant change relative to TCA flux) |

| Pyruvate (B1213749) Cycling | Ketogenic Insufficiency | ↓ (Decreased relative to TCA flux) |

| This table is based on conceptual findings from research on octanoate metabolism and TCA cycle dynamics. nih.gov |

These findings underscore the complex regulatory network governing the TCA cycle. The use of stable isotope tracers, in principle including this compound, allows for the precise quantification of these fluxes, providing a deeper understanding of how fatty acid metabolism is integrated with central carbon metabolism. By tracing the fate of the deuterium-labeled carbons from octanoate as they are incorporated into TCA cycle intermediates and associated biosynthetic products, researchers can map the intricate pathways of anaplerosis and cataplerosis.

Interorgan Metabolic Crosstalk in Whole-Body Fatty Acid Metabolism

The metabolism of fatty acids involves a complex interplay between various organs, most notably the liver, adipose tissue, muscle, and brain. This compound is a valuable tool for dissecting this interorgan metabolic crosstalk, as the deuterated label allows for the tracking of octanoate-derived metabolites as they are transported and utilized throughout the body.

The liver is the primary site of ketogenesis, converting fatty acids like octanoate into ketone bodies (acetoacetate and β-hydroxybutyrate). archive.orgresearchgate.net These ketone bodies are then released into the circulation and taken up by extrahepatic tissues, such as the brain and heart, to be used as an energy source. researchgate.net The use of this compound, coupled with techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, can trace this entire process. For example, studies using 13C-labeled octanoate have shown that it can contribute significantly to brain energy metabolism, accounting for as much as 20% of the brain's oxidative energy production under certain conditions. This highlights a direct metabolic link between the liver's processing of fatty acids and the brain's energy supply.

The following table conceptualizes the potential findings from a tracer study using this compound to investigate interorgan metabolism.

| Organ | Primary Metabolic Fate of Octanoate-D15 | Key Deuterated Metabolites Detected |

| Liver | β-oxidation, Ketogenesis, TCA Cycle | Deuterated Acetyl-CoA, Deuterated Ketone Bodies, Deuterated TCA Intermediates |

| Brain | Ketolysis, TCA Cycle | Deuterated Ketone Bodies, Deuterated Glutamate/Glutamine |

| Heart | β-oxidation, TCA Cycle | Deuterated Acetyl-CoA, Deuterated TCA Intermediates |

| Skeletal Muscle | β-oxidation, TCA Cycle | Deuterated Acetyl-CoA, Deuterated TCA Intermediates |

| This table illustrates the expected metabolic pathways and detectable labeled compounds in different organs following the administration of this compound. |

Furthermore, deuterated tracers like this compound can help quantify the relative contributions of different organs to fatty acid oxidation and clearance from the plasma. nih.gov By measuring the appearance of deuterated water (D₂O) in the body, a byproduct of β-oxidation, researchers can estimate the whole-body rate of fatty acid oxidation. By combining this with organ-specific measurements, a more complete picture of interorgan metabolic fluxes can be constructed. This approach is crucial for understanding metabolic diseases where interorgan communication is disrupted, such as in non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.

Applications in Disease Pathogenesis and Metabolic Dysregulation Research

Nonalcoholic Fatty Liver Disease (NAFLD) and Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Research

The global prevalence of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), formerly known as Nonalcoholic Fatty Liver Disease (NAFLD), has made it a major focus of clinical research. britishlivertrust.org.uknih.gov Dysregulated hepatic lipid metabolism is a primary driver of MASLD pathogenesis. xiahepublishing.com The use of isotopically labeled octanoate (B1194180) provides a direct window into the liver's metabolic function in this disease.

Dysregulated fatty acid oxidation is a key element in the pathogenesis of MASLD and its progression to the more severe form, Metabolic Dysfunction-Associated Steatohepatitis (MASH). researchgate.netnih.gov When consumed, medium-chain fatty acids like octanoate are transported to the liver, where they diffuse directly into the mitochondria for β-oxidation, bypassing the transport system required for long-chain fatty acids. nih.gov This makes labeled octanoate an excellent probe for assessing the latter stages of mitochondrial fatty acid oxidation and subsequent tricarboxylic acid (TCA) cycle activity. nih.gov

Research using a mouse model of MASLD demonstrated dysregulated hepatic β-oxidation. researchgate.netnih.gov Studies in human patients with suspected NAFLD have utilized a ¹³C-octanoate breath test to quantify mitochondrial fat oxidation. nih.gov These studies found a significant negative correlation between octanoate oxidation and key indicators of metabolic disease, highlighting a clear link between reduced fatty acid oxidation capacity and metabolic dysfunction. nih.gov The findings suggest that decreased β-oxidative efficiency in the fatty liver could serve as an important indicator of MASLD progression. researchgate.netnih.gov

| Parameter Measured | Correlation with Octanoate Oxidation (OctOx) | Significance (p-value) | Source |

|---|---|---|---|

| Fasting Plasma Glucose | Negative (r = -0.474) | p = 0.017 | nih.gov |

| Fasting Endogenous Glucose Production (EGP) | Negative (r = -0.441) | p = 0.028 | nih.gov |

| Reduction in Steatosis | Positive Trend (r = -0.411, indicating increased OctOx with reduced steatosis) | p = 0.058 | nih.gov |

A significant advancement in MASLD research is the development of non-invasive imaging techniques to monitor liver metabolism. nih.govnih.gov A clinically translatable method has been developed that uses Sodium octanoate-D15 to estimate hepatic β-oxidation. researchgate.netnih.gov In this approach, the metabolism of [D15]octanoate to deuterated water is detected using deuterium (B1214612) magnetic resonance (MR) methods, such as deuterium MRI. researchgate.netnih.gov

This technique allows for the in-vivo quantification of metabolic flux and hepatic β-oxidation efficiency. researchgate.netnih.gov Studies applying this method to high-fat-diet-induced MASLD mouse models have corroborated findings from perfused liver experiments, showing that a decrease in β-oxidative efficiency is a feature of the steatotic liver. researchgate.netnih.gov This imaging approach provides a powerful tool for monitoring MASLD progression non-invasively, potentially reducing the need for repeated liver biopsies. researchgate.netnih.govmdpi.com

The ability to non-invasively measure hepatic fatty acid oxidation makes this compound and its isotopic analogues valuable for assessing the efficacy of therapeutic interventions for MASLD. researchgate.net In a study involving patients with NASH who underwent lifestyle treatment or standardized care, an octanoate breath test was used to measure changes in liver oxidation activity over approximately 10 months. nih.gov

The results showed that octanoate oxidation was significantly greater across all subjects after the follow-up period. nih.gov This increase in fatty acid oxidation tended to correlate with reductions in steatosis and was negatively related to reductions in endogenous glucose production. nih.gov These findings demonstrate that the octanoate breath test can serve as a simple and effective method for capturing therapeutic changes in both liver fat content and hepatic glucose metabolism in patients with NASH. nih.gov This methodology could be applied to evaluate the metabolic effects of pharmacological agents that target fatty acid oxidation, such as thyroid hormone receptor β agonists. researchgate.nete-cmh.org

Pancreatic Cancer Cachexia Studies

Cachexia, a severe wasting syndrome characterized by progressive muscle loss, is a common and devastating complication for patients with pancreatic ductal adenocarcinoma (PDAC). nih.govresearchgate.net This syndrome significantly impairs quality of life and is a major contributor to mortality. oncotarget.com Research utilizing sodium octanoate has been pivotal in uncovering the metabolic disturbances that drive this condition.

During periods of nutritional stress, the body typically relies on hepatic ketogenesis—the production of ketone bodies from fatty acids—to supply energy and protect muscle from being broken down. nih.govresearchgate.net Studies have revealed that this protective metabolic process is impaired in cancer cachexia. nih.gov

Using an orthotopic mouse model of early PDAC cachexia, researchers employed an "octanoate challenge" to probe hepatic fatty acid oxidation and ketogenic potential. nih.gov In this test, mice are given a bolus of sodium octanoate after a fast, and blood ketone levels are monitored. nih.gov The results revealed that PDAC mice displayed a severely blunted ketogenic response, indicating impaired fatty acid oxidation and a resulting hypoketotic state. nih.govresearchgate.net This finding was supported by the downregulation of key genes involved in β-oxidation and ketogenesis in the livers of these mice. nih.gov This impaired ability to produce ketones during nutritional scarcity is a critical factor in the pathogenesis of muscle wasting. nih.gov

| Group | Observation | Finding | Source |

|---|---|---|---|

| PDAC Mice | Ketogenic Response to Octanoate Bolus | Impaired; -83.0% ± 17.3% vs. Sham | nih.govresearchgate.net |

| PDAC Mice | Hepatic Hmgcs2 Gene Expression (Ketogenesis) | Decreased; -28.3% ± 7.6% vs. Sham | nih.govresearchgate.net |

| Human PDAC Patients | Fasting Blood Ketones | Impaired; -46.9% ± 7.1% vs. Healthy Controls | nih.govresearchgate.net |

The impaired fatty acid oxidation observed in cachexia is not an isolated defect but rather a consequence of systemic inflammation-driven metabolic reprogramming in the liver. nih.govresearchgate.net Elevated levels of the inflammatory cytokine Interleukin-6 (IL-6) are associated with PDAC cachexia in both patients and mouse models. nih.gov

Research has demonstrated that IL-6 signaling through the STAT3 pathway in hepatocytes is a primary driver of this metabolic shift. nih.govresearchgate.net This signaling cascade actively suppresses the expression of genes essential for β-oxidation and ketogenesis. nih.gov The central role of this hepatic reprogramming was confirmed in experiments using genetically modified mice. nih.gov PDAC mice lacking IL-6 (IL-6-/-) or with hepatocyte-specific deletion of STAT3 had a restored ketogenic response to the octanoate challenge and were protected from muscle wasting. nih.govresearchgate.net These findings establish a direct link between hepatic metabolism and skeletal muscle homeostasis, showing that the liver's impaired ability to oxidize fats and produce ketones is a key pathogenic event in the development of cancer cachexia. nih.govresearchgate.net

Investigations in Other Metabolic Disorders and Disease Models

Genetic Disorders of Fatty Acid Metabolism

Genetic disorders of fatty acid oxidation (FAODs) are inborn errors of metabolism where the body cannot properly break down fatty acids for energy due to enzyme deficiencies. nih.gov This can lead to severe energy deficits, particularly during periods of fasting or illness. nih.gov Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is the most common of these disorders, where the enzyme for oxidizing medium-chain fatty acids (C6-C12) is lacking. dovepress.comnih.gov In such cases, there is an accumulation of medium-chain fatty acids like octanoate, which can be toxic. medscape.com

The management of long-chain FAODs often involves supplementing the diet with medium-chain triglycerides (MCTs), which contain octanoate. nih.gov This provides an alternative energy source that can bypass the specific enzymatic block in long-chain fatty acid metabolism. This compound is invaluable in this context for research purposes. It allows investigators to trace the metabolic fate of the provided octanoate. otsuka.co.jpucl.ac.uk

By using this compound as a tracer, researchers can:

Quantify the rate of oxidation of therapeutically administered octanoate.

Determine how effectively it is being used as an alternative fuel source by different tissues.

Investigate its flux through various metabolic pathways, ensuring it is being metabolized efficiently and not contributing to the buildup of harmful intermediates. researchgate.netresearchgate.net

This information is vital for optimizing dietary therapies for patients with FAODs, ensuring that the supplementation strategy is effective and safe. The ability to track the metabolism of deuterated octanoate provides a clear picture of its contribution to energy production in individuals with compromised fatty acid oxidation capabilities. core.ac.uk

Cardiac and Cerebral Injury Models

Recent research has highlighted the potential protective effects of sodium octanoate in models of acute organ injury, specifically to the heart and brain. In a porcine model of traumatic cardiac arrest, the administration of sodium octanoate was found to significantly alleviate post-resuscitation cardiac and cerebral injury. nih.gov The study observed improved cardiovascular function and a reduction in serum biomarkers associated with heart and brain damage. nih.gov

The mechanisms behind these protective effects are thought to involve the inhibition of programmed cell death (apoptosis) and a form of iron-dependent cell death known as ferroptosis. nih.gov Sodium octanoate administration led to lower rates of cell death in both cardiomyocytes and cerebral cortex cells. nih.gov

In this area of research, this compound serves as an essential investigational tool. While the initial studies may use the unlabeled compound to demonstrate a therapeutic effect, the deuterated version is subsequently used to understand the underlying metabolic mechanisms. By administering this compound in these injury models, researchers can trace its uptake and metabolism within the damaged cardiac and brain tissues. researchgate.netucl.ac.uk This allows for the direct investigation of how octanoate is utilized by injured cells and whether its metabolism is directly linked to the observed reduction in cell death and oxidative stress. For example, tracer studies can confirm if octanoate is being used as a more efficient energy substrate by the stunned myocardium or injured brain, thereby preserving cellular integrity. nih.gov

The use of deuterium metabolic imaging (DMI) with tracers like [D15]octanoate is a developing field that allows for non-invasive, real-time visualization of metabolic pathways, such as fatty acid oxidation, within specific organs. researchgate.netnih.gov This technique holds significant promise for clarifying the precise role of octanoate in mitigating cardiac and cerebral injury, potentially paving the way for new therapeutic strategies.

Interactive Data Table: Effect of Sodium Octanoate on Cardiac and Cerebral Injury Biomarkers

This table summarizes findings from a study on a porcine model of traumatic cardiac arrest, showing how sodium octanoate (SO) administration reduced levels of key injury biomarkers compared to the untreated traumatic cardiac arrest (TCA) group. nih.gov

| Biomarker | Group | Result | Significance |

| Cardiac Troponin I (cTnI) | SO Group | Significantly reduced levels | Indicates less cardiac muscle damage |

| Creatine Kinase-MB (CK-MB) | SO Group | Significantly reduced levels | Suggests reduced heart muscle injury |

| S100 Calcium-Binding Protein B (S100B) | SO Group | Significantly reduced levels | Points to less cerebral (brain) injury |

| Neuron-Specific Enolase (NSE) | SO Group | Significantly reduced levels | Implies reduced neuronal damage |

Advanced Analytical and Spectroscopic Techniques for Sodium Octanoate D15 Tracing

Deuterium (B1214612) Magnetic Resonance (DMR) and Deuterium Magnetic Resonance Imaging (DMRI)

Deuterium Magnetic Resonance (DMR) and its imaging counterpart, Deuterium Magnetic Resonance Imaging (DMRI), are powerful, non-invasive methods for tracking the metabolism of deuterium-labeled compounds like Sodium octanoate-D15 in vivo. nih.gov These techniques are predicated on the detection of the deuterium nucleus (²H), a stable isotope of hydrogen.

Fundamental Principles of Deuterium Detection for Metabolic Tracing

The utility of deuterium as a metabolic tracer stems from its extremely low natural abundance (approximately 0.0156%), which results in a negligible background signal in biological tissues. nih.gov This allows for the sensitive and specific detection of exogenously administered deuterated substrates and their metabolic products. nih.gov

The fundamental principle of DMR and DMRI lies in the nuclear magnetic resonance phenomenon. When placed in a strong magnetic field, the deuterium nucleus, which possesses a nuclear spin, can absorb and re-emit electromagnetic radiation at a specific frequency. The precise frequency is influenced by the local chemical environment of the nucleus, allowing for the differentiation of various deuterated molecules. oup.com

One of the significant advantages of deuterium for metabolic tracing is its short longitudinal relaxation time (T1), which permits the use of rapid radiofrequency pulses without signal saturation, leading to efficient data acquisition. nih.gov Unlike proton (¹H) MRS, DMR spectroscopy does not require water suppression techniques, simplifying the experimental setup and improving the quality of the acquired data. nih.gov

Development and Optimization of In Vivo and Ex Vivo Imaging Modalities for Deuterated Metabolites

The application of DMR and DMRI for metabolic studies has seen significant advancements in both in vivo and ex vivo settings. These techniques have been successfully employed to generate three-dimensional metabolic maps, providing spatial information about tissue biochemistry. oup.com

In Vivo Imaging: In living organisms, DMRI allows for the non-invasive visualization of the uptake and conversion of deuterated substrates. For instance, studies have demonstrated the ability to map the metabolism of deuterated glucose in the human brain, revealing distinct metabolic patterns in different tissue types. nih.gov The spatial resolution of in vivo DMRI is a critical parameter that has been a focus of optimization.

| Imaging Modality | Subject | Spatial Resolution | Temporal Resolution | Reference |

| 3D Deuterium Metabolic Imaging | Human | 6.9 mL | 5 min | ismrm.org |

| 3D Deuterium Metabolic Imaging | Human | 2.9 mL | - | ismrm.org |

| High-Resolution 3D DMI | Human Brain | 0.7 cc | 2.5 min | ismrm.org |

This table presents a summary of spatial and temporal resolutions achieved in various in vivo Deuterium Magnetic Resonance Imaging studies.

Ex Vivo Analysis: Following in vivo experiments, ex vivo DMR spectroscopy of tissue extracts can provide more detailed quantitative information on the concentrations of deuterated metabolites. This approach benefits from the higher resolution and sensitivity achievable in high-field NMR spectrometers.

A repeatability study of brain DMI in healthy volunteers at a clinical 3T system has demonstrated the feasibility and reliability of this technique. The study reported the following findings for whole-brain metabolite levels after administration of [6,6′ ²H₂]glucose:

| Metabolite | Concentration (mM) | Within-Subject Coefficient of Variation (%) | Between-Subject Coefficient of Variation (%) |

| Glutamine + Glutamate (B1630785) | 3.22 ± 0.4 | ~10 | ~20 |

| Lactate | 1.55 ± 0.3 | ~10 | ~20 |

| Glucose | 3.0 ± 0.7 | ~10 | ~20 |

This table summarizes the repeatability of Deuterium Metabolic Imaging for key metabolites in the human brain, indicating good within-subject consistency. Data from a study on healthy volunteers at a 120-minute timepoint. researchgate.net

Quantitative Spectral Analysis of Deuterated Water and Other Metabolites

A key aspect of DMR-based metabolic tracing is the ability to quantify the concentrations of deuterated metabolites. The area under a specific peak in a DMR spectrum is directly proportional to the concentration of the corresponding deuterated molecule. oup.com

The natural abundance of deuterated water (HDO) in tissues serves as a convenient internal reference for quantifying the concentrations of other deuterated metabolites. nih.gov This approach has been validated and is widely used in quantitative DMR studies. The quantitative analysis of deuterated water itself can also provide valuable information about metabolic processes, as water is a product of many biochemical reactions.

Recent studies have focused on refining the quantitative accuracy of DMR by addressing factors such as radiofrequency coil setup, the administered dose of the deuterated substrate, and data processing pipelines. medrxiv.org These optimizations are crucial for establishing DMI as a robust tool for clinical research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed analysis of biological samples, offering a comprehensive and quantitative view of the metabolome.

High-Resolution NMR for Comprehensive Metabolite Profiling and Identification

High-resolution NMR spectroscopy, particularly ¹H NMR, is a powerful technique for identifying and quantifying a wide range of metabolites in biological fluids and tissue extracts. researchgate.net The high resolving power of modern NMR spectrometers allows for the separation and identification of signals from numerous individual compounds within a complex mixture. researchgate.net

The process of metabolite identification relies on comparing the chemical shifts, coupling constants, and peak multiplicities observed in the NMR spectrum of a biological sample with those of known compounds in spectral databases. gre.ac.uk This non-destructive technique requires minimal sample preparation and provides a snapshot of the metabolic state of a biological system. researchgate.net

Quantitative Analysis of Isotopic Enrichment and Positional Isomerism in Biological Samples

NMR spectroscopy is exceptionally well-suited for the quantitative analysis of isotopic enrichment in metabolites derived from labeled substrates like this compound. By analyzing the NMR spectra, it is possible to determine the percentage of a metabolite that has incorporated the deuterium label. acs.org

The accuracy of quantitative NMR is dependent on experimental parameters and the concentration of the metabolite of interest. Studies have shown that the quantitative errors in measuring isotopic enrichment are concentration-dependent.

| Metabolite Concentration Range (mM) | Average Absolute Error (%) |

| 1 - 11 | 4 |

| 0.5 - 1 | 8 |

| 0.1 - 0.5 | 13 |

| 0.010 - 0.1 | 17 |

This table illustrates the concentration-dependent accuracy of quantitative NMR for the analysis of isotopic enrichment. acs.orgnih.gov

Furthermore, NMR spectroscopy is unique in its ability to determine the specific position of an isotopic label within a molecule, a concept known as positional isomerism. frontiersin.org This is achieved by analyzing the fine structure of the NMR signals, which can reveal which atoms in the molecule are bonded to the deuterium isotope. This level of detail is crucial for elucidating the precise metabolic pathways through which a labeled substrate has been transformed. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the quantitative analysis of fatty acids, including isotopically labeled compounds like this compound. Its high sensitivity and resolution make it ideal for tracing the metabolic fate of deuterated fatty acids. nih.gov The methodology involves converting the fatty acids into volatile derivatives, separating them by gas chromatography, and detecting them by mass spectrometry, which allows for the differentiation of isotopologues based on their mass-to-charge ratio.

The development of a robust GC-MS method is critical for accurately tracing deuterated fatty acids. The process begins with sample extraction, often in the presence of isotope-labeled internal standards to ensure high quantitation accuracy. nih.gov For instance, a set of different deuterated fatty acids can be added to biological samples to compensate for any loss during the analytical procedure. nih.gov

A common extraction protocol involves suspending cells in a buffer, adding the deuterated internal standards, and then initiating a liquid-liquid extraction with solvents like methanol and isooctane to separate the lipids. nih.gov Following extraction, the fatty acids must be derivatized to increase their volatility for GC analysis. nih.govsigmaaldrich.comrestek.com A widely used method is the conversion to fatty acid methyl esters (FAMEs) through transesterification with reagents like acetyl-chloride and methanol. nih.gov Another effective technique is derivatization with pentafluorobenzyl (PFB) bromide, which creates PFB esters, followed by analysis using negative chemical ionization GC-MS for enhanced sensitivity. nih.govlipidmaps.org

The chromatographic separation is typically achieved using a polar capillary column, which allows for the resolution of positional and geometric isomers of fatty acids with varying chain lengths. nih.gov The mass spectrometer conditions are then optimized for broad detection and high sensitivity to measure trace amounts of fatty acids and their deuterated variants in complex biological samples. nih.gov

Table 1: Key Parameters in GC-MS Method Development for Fatty Acid Analysis

| Parameter | Description | Common Approaches & Reagents |

|---|---|---|

| Lipid Extraction | Isolation of total lipids from biological samples (cells, plasma, tissue). | Soxhlet extraction, Folch method (chloroform/methanol), Bligh-Dyer method. nih.gov |

| Internal Standards | Addition of known quantities of isotopically labeled compounds to correct for sample loss and ionization variability. | A mix of various deuterated fatty acids (e.g., Palmitic Acid-d3, Stearic Acid-d3, Oleic Acid-d2). lipidmaps.org |

| Derivatization | Chemical modification to increase volatility and improve chromatographic properties. | Esterification to FAMEs (BF3-Methanol, BCl3-Methanol), Silylation (BSTFA, MSTFA), Pentafluorobenzyl (PFB) ester formation. nih.govsigmaaldrich.comrestek.com |

| GC Column | The stationary phase used for separating the derivatized fatty acids. | Polar cyano-columns (e.g., HP-5MS) are effective for separating FAME isomers. nih.govmdpi.com |

| Ionization Mode | The method used to ionize the derivatized compounds in the mass spectrometer. | Electron Ionization (EI) for FAMEs; Negative Chemical Ionization (NCI) for highly sensitive analysis of PFB esters. nih.gov |

| MS Detection Mode | The technique for data acquisition by the mass spectrometer. | Selected Ion Monitoring (SIM) for high sensitivity and specificity to resolve overlapping peaks. nih.gov |

Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique used with stable isotope tracers to measure the biosynthesis and turnover rates of polymers, such as fatty acids. nih.gov When a labeled precursor like this compound is introduced into a biological system, its deuterium atoms are incorporated into newly synthesized molecules. GC-MS analysis of these products reveals a distribution of mass isotopologues—molecules that differ in mass due to the number of incorporated isotopic labels. mdpi.com

MIDA uses probability logic and statistical models to analyze this observed distribution. nih.gov By comparing the measured pattern of mass isotopomers to theoretically predicted distributions, MIDA can calculate two key parameters:

The enrichment of the biosynthetic precursor pool (p) : This determines the isotopic abundance in the immediate precursor molecules used for synthesis, such as acetyl-CoA for fatty acid synthesis. nih.gov This solves the critical problem of identifying the "true" precursor enrichment within a specific cellular compartment. nih.gov

The fraction of newly synthesized polymers (fractional synthesis) : This quantifies the proportion of molecules in a sample that were newly created during the experiment. nih.gov

By combining the fractional synthesis values with decay rate constants, MIDA allows for the calculation of absolute endogenous synthesis rates. nih.gov This approach has been successfully applied to measure the flux through fatty acid synthesis pathways, providing dynamic information from a single analysis of the end-product polymer. nih.govoup.com

Sample preparation is arguably the most critical stage in the GC-MS analysis of fatty acids. nih.govnih.gov Free fatty acids are highly polar and have low volatility, which leads to poor chromatographic performance, including peak tailing and adsorption issues if not addressed. sigmaaldrich.comrestek.com Derivatization is therefore essential to convert the polar carboxyl group into a more volatile and non-polar ester. nih.govsigmaaldrich.com

Several derivatization methods are commonly employed:

Esterification to FAMEs : This is a widely used method where fatty acids are converted to fatty acid methyl esters. The reaction is typically catalyzed by an acid, such as boron trifluoride (BF3) in methanol or boron trichloride (BCl3) in methanol, under mild heat (e.g., 60°C). sigmaaldrich.comrestek.comnih.gov This method is stable and produces quantitative samples suitable for GC analysis. sigmaaldrich.com

Silylation : Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), are used to create trimethylsilyl (TMS) esters. restek.com This reaction is also effective for derivatizing other functional groups like hydroxyls, making it a versatile but potentially less specific option. restek.com

Pentafluorobenzyl (PFB) Bromide Derivatization : This method forms PFB esters, which are highly electronegative. This property makes them ideal for ultra-sensitive detection using negative chemical ionization (NCI) mass spectrometry. nih.govlipidmaps.org

Table 2: Common Derivatization Reagents for Fatty Acid GC-MS Analysis

| Derivatization Reagent | Target Derivative | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Boron Trifluoride (BF3) in Methanol (14%) | Fatty Acid Methyl Ester (FAME) | Heat at 50-60°C for ~60 minutes. restek.com | Robust, widely used, generates stable derivatives. sigmaaldrich.com | BF3 is corrosive and moisture-sensitive. |

| Boron Trichloride (BCl3) in Methanol (12%) | Fatty Acid Methyl Ester (FAME) | Heat at 60°C for 5-10 minutes. sigmaaldrich.com | Fast reaction time, quantitative. sigmaaldrich.com | Moisture sensitive. sigmaaldrich.com |

| BSTFA or MSTFA (+1% TMCS) | Trimethylsilyl (TMS) Ester | Heat at 60°C for ~60 minutes. restek.com | Versatile, derivatizes multiple functional groups. | Can react with other groups (hydroxyl, amino), potentially complicating analysis. restek.com |

Integration of Multi-Omics Data (e.g., Transcriptomics, Proteomics, Metabolomics) with Isotopic Tracing for Systems-Level Understanding

Isotopic tracing with compounds like this compound provides crucial data on metabolic fluxes, which is a key component of the metabolome. However, to achieve a comprehensive, systems-level understanding of biological processes, this flux data must be integrated with other layers of biological information. mdpi.com Multi-omics integration combines data from genomics (DNA), transcriptomics (RNA transcripts), proteomics (proteins), and metabolomics to construct a holistic view of how different molecular levels interact. omicstutorials.com

Systems biology aims to understand the complex interplay and emergent properties of these biological networks. omicstutorials.com By integrating isotopic tracing data, researchers can link observed changes in metabolic pathway activity with corresponding changes in gene expression (transcriptomics) and enzyme levels (proteomics). researchgate.net For example, an increase in the flux through a specific fatty acid metabolic pathway, as measured by this compound tracing, could be correlated with the upregulation of genes encoding the enzymes in that pathway.

This integrated approach offers several advantages:

Holistic Understanding of Disease : Many complex diseases involve perturbations across multiple molecular levels. Multi-omics allows for the analysis of a disease from various angles simultaneously, linking genetic predispositions to functional changes in proteins and downstream metabolic consequences. omicstutorials.com

Mechanistic Insights : It helps to elucidate the regulatory mechanisms controlling metabolic pathways. For instance, observing a change in flux without a corresponding change in enzyme levels might point towards allosteric regulation or changes in substrate availability.

Model Refinement : The data from each 'omic' level provides constraints for building and refining computational models of metabolism. nih.gov Isotope tracing provides definitive measurements of pathway activities, which are essential for validating and improving the predictive power of these models. mdpi.comnih.gov

The integration of these large and diverse datasets remains a significant challenge, requiring sophisticated computational and statistical tools. mdpi.comresearchgate.net However, the potential to uncover the complex interactions that govern cellular function in health and disease makes it a critical frontier in modern biological research. omicstutorials.com

Mechanistic Investigations Beyond Core Energy Metabolism

Role in Protein Octanoylation and Lipoic Acid Biosynthesis

Sodium octanoate-D15 is instrumental in elucidating the pathways where the eight-carbon backbone of octanoate (B1194180) is utilized as a structural component. Research has leveraged its heavy isotope signature to track its incorporation into specific molecules, providing unambiguous evidence of its role as a precursor.

Protein octanoylation is a form of acylation where an octanoyl group is covalently attached to a protein. This modification can influence the protein's function, localization, and interaction with other molecules. The only protein in the human proteome known to be modified by octanoate is ghrelin, a hormone that regulates appetite. nih.gov In the production of ghrelin, the enzyme ghrelin O-acyltransferase (GOAT) catalyzes the transfer of an octanoyl group to the serine-3 residue of the proghrelin peptide. nih.gov

The use of deuterated tracers like this compound is a key methodology for studying such processes. By introducing the labeled compound into cellular systems, researchers can use mass spectrometry to detect the D15-labeled octanoyl group on target proteins. This technique allows for the precise tracking of the octanoyl moiety from its source to its final destination, confirming the direct transfer and covalent attachment to specific protein targets like ghrelin.

Lipoic acid is an essential cofactor for several key enzyme complexes involved in aerobic metabolism. It is synthesized de novo from octanoic acid. asm.org The use of deuterium-labeled octanoate has been pivotal in uncovering the details of this biosynthetic pathway. asm.org

Studies in Escherichia coli demonstrated that cells unable to perform the initial step of lipoic acid synthesis could still grow if supplemented with octanoate, indicating an alternative pathway. asm.orgnih.gov To test this, researchers used d15-labeled octanoate in strains lacking the lipoic acid synthase enzyme (LipA). asm.orgnih.gov In these cells, the deuterated octanoyl moiety was found to be attached to the apo-proteins (the inactive protein precursors). asm.orgnih.gov

Upon restoration of LipA activity, mass spectrometry analysis showed that the protein-bound, d15-labeled octanoyl group was converted directly into a d13-labeled lipoyl group. asm.org This mass change corresponds precisely to the addition of two sulfur atoms and the loss of two deuterium (B1214612) atoms, providing direct evidence for the in situ assembly of lipoic acid on its target proteins. asm.org This experiment definitively showed that lipoic acid synthesis proceeds by first attaching an octanoyl group to a specific lysine (B10760008) residue on the target protein, followed by the insertion of two sulfur atoms at carbons 6 and 8 by LipA. asm.orgsoton.ac.uk

| Experimental Step | Condition | Key Finding | Supporting Evidence |

|---|---|---|---|

| 1. Substrate Provision | E. coli strain with inactive LipA enzyme is supplemented with d15-labeled octanoate. | The deuterated octanoyl moiety is attached to the apo-E2 domain of the pyruvate (B1213749) dehydrogenase complex. | Mass spectrometry detects the mass of the apo-E2 domain plus the mass of the d15-octanoyl group. asm.orgnih.gov |

| 2. Enzyme Restoration | LipA enzyme function is restored in the cells. | The attached d15-octanoyl moiety is converted into a d13-lipoyl moiety directly on the protein. | Mass spectrometry detects a mass increase of 60 atomic mass units (2 sulfur atoms gained, 2 deuterium atoms lost). asm.org |

| 3. Conclusion | Pathway confirmed. | De novo lipoic acid synthesis occurs via the attachment of an octanoyl group to the target protein, followed by sulfur insertion. | The observed mass shifts are consistent with the proposed biochemical mechanism. asm.orgasm.org |

Interaction with Innate Immune Responses and Cellular Signaling